(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetrahydropyridoindole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Tetrahydropyridoindole Moiety: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the tetrahydropyridoindole moiety through a condensation reaction, often facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the benzodioxole ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential as a bioactive molecule. It has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties, although further research is needed to fully understand its pharmacological profile.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress and inflammation.
Receptor Binding: The compound can bind to specific receptors, altering cellular responses and signaling cascades.
Gene Expression: It may influence the expression of genes related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one: shares structural similarities with other indole derivatives and benzodioxole-containing compounds.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their antimicrobial properties.
Uniqueness
What sets this compound apart is its dual-ring structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse chemical modifications and interactions with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H18N2O3/c24-21(8-6-14-5-7-19-20(11-14)26-13-25-19)23-10-9-18-16(12-23)15-3-1-2-4-17(15)22-18/h1-8,11,22H,9-10,12-13H2/b8-6+ |
InChI Key |
SLZZMFJXBGOTPB-SOFGYWHQSA-N |
Isomeric SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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